N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H30N2O5S and its molecular weight is 458.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Multicomponent Syntheses : A study by Shaabani et al. (2010) explored novel one-pot multicomponent reactions involving 2-aminophenols and Meldrum's acid, leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives in good to excellent yields at ambient temperature (Shaabani et al., 2010).
Spectroscopic and X-ray Diffraction Studies : Almansour et al. (2016) conducted synthesis, spectroscopic, and X-ray diffraction studies of benzimidazole-tethered oxazepine heterocyclic hybrids, offering insights into the structure and potential applications of similar compounds (Almansour et al., 2016).
Unprotected Primary Sulfonamide Group : A study by Sapegin et al. (2018) highlighted the role of the primary sulfonamide group in facilitating ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors (Sapegin et al., 2018).
Eco-friendly Synthesis : Babazadeh et al. (2016) reported an efficient, eco-friendly synthesis of benzoxazepine and malonamide derivatives, highlighting the potential for green chemistry approaches in synthesizing compounds like tetrahydrobenzo[b][1,4]oxazepine (Babazadeh et al., 2016).
Potential Applications in Medicine and Pharmacology
Carbonic Anhydrase Inhibitors : The work by Sapegin et al. (2018) suggests potential applications of [1,4]oxazepine-based compounds as carbonic anhydrase inhibitors, which could be significant in therapeutic contexts (Sapegin et al., 2018).
Photodynamic Therapy : A study by Pişkin et al. (2020) discussed the synthesis of new benzenesulfonamide derivative groups, indicating potential applications in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-(2-methylpropoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-6-13-26-21-12-7-18(14-22(21)31-16-24(4,5)23(26)27)25-32(28,29)20-10-8-19(9-11-20)30-15-17(2)3/h6-12,14,17,25H,1,13,15-16H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTAYYVTWJBEKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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